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Compound of Interest

Tetrahydro-2H-pyran-3-carboxylic
Compound Name:
acid hydrazide

Cat. No. B1419768

This guide provides an in-depth analysis of the expected spectroscopic data for Tetrahydro-
2H-pyran-3-carboxylic acid hydrazide, also known as oxane-3-carbohydrazide (CAS
Number: 59293-33-3).[1][2] The content herein is curated for researchers, scientists, and
professionals in drug development, offering a robust framework for the structural elucidation of
this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

Tetrahydro-2H-pyran-3-carboxylic acid hydrazide is a heterocyclic compound featuring a
saturated six-membered tetrahydropyran ring and a hydrazide functional group. The unique
structural characteristics of this molecule give rise to a distinct spectroscopic fingerprint, which
is crucial for its identification and characterization. This guide will delve into the theoretical
underpinnings and practical applications of spectroscopic techniques in the analysis of this
compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For Tetrahydro-2H-pyran-3-carboxylic acid hydrazide, both 1H and 3C NMR are
instrumental in confirming its structure.
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Predicted 'H NMR Spectral Data

The proton NMR spectrum is expected to reveal the chemical environment of each hydrogen
atom in the molecule. The predicted chemical shifts are summarized in the table below.

Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)

-NH-NH:z 75-95 Broad Singlet 1H
-NH-NH:z 40-5.0 Broad Singlet 2H
H-2 (axial & _

) 3.2-4.0 Multiplet 2H
equatorial)
H-6 (axial & )

) 3.2-4.0 Multiplet 2H
equatorial)
H-3 2.0-25 Multiplet 1H
H-4 (axial & _

) 15-2.0 Multiplet 2H
equatorial)
H-5 (axial & )

) 15-20 Multiplet 2H
equatorial)

Expert Interpretation:

The N-H protons of the hydrazide group are expected to appear as broad singlets in the
downfield region of the spectrum (7.5-9.5 ppm and 4.0-5.0 ppm), a characteristic feature of
exchangeable protons.[3][4][5][6] The protons on the tetrahydropyran ring will exhibit complex
splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The protons
on carbons adjacent to the oxygen atom (H-2 and H-6) are expected to be the most deshielded
of the ring protons, appearing in the 3.2-4.0 ppm range. The remaining ring protons will appear
further upfield.

Predicted **C NMR Spectral Data

The carbon NMR spectrum provides information about the different carbon environments in the
molecule.
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Carbon Predicted Chemical Shift (8, ppm)
C=0 170 - 175

C-2 65-70

C-6 65-70

C-3 40 - 45

C-4 25-30

C-5 20-25

Expert Interpretation:

The carbonyl carbon of the hydrazide functional group is expected to be the most downfield
signal, typically appearing in the 170-175 ppm range.[7][8] The carbons bonded to the oxygen
atom within the tetrahydropyran ring (C-2 and C-6) will also be significantly deshielded. The
remaining aliphatic carbons of the ring will appear at higher field strengths.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Predicted IR Absorption Bands
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. Predicted Absorption o
Functional Group Description
Range (cm™?)

Two bands, characteristic of

N-H Stretch 3200 - 3400
the -NHz group
C-H Stretch 2850 - 3000 Aliphatic C-H stretching
] Strong absorption due to the
C=0 Stretch (Amide I) 1640 - 1680
carbonyl group
) Bending vibration of the N-H
N-H Bend (Amide 1) 1515 - 1550
bond
Ether linkage in the
C-O Stretch 1050 - 1150

tetrahydropyran ring

Expert Interpretation:

The IR spectrum will be dominated by a strong absorption band in the 1640-1680 cm~1 region,
corresponding to the C=0 stretching of the hydrazide (Amide | band).[9][10][11][12] The
presence of the N-H bonds in the hydrazide group will give rise to characteristic stretching
vibrations in the 3200-3400 cm~! range and a bending vibration (Amide Il band) around 1515-
1550 cm~1. The C-O stretching of the ether in the tetrahydropyran ring will be visible in the
fingerprint region, typically between 1050-1150 cm~1.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural elucidation.

Predicted Mass Spectral Data
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lon Predicted m/z Description

[M]+e 144.09 Molecular lon

[M-NHz]+ 128.08 Loss of amino group
[M-NzH3s]+ 113.06 Loss of hydrazinyl radical
[CsHeO]+ 85.06 Tetrahydropyran ring fragment

Further fragmentation of the
[CaH-7O]+ 71.05 )
ring

Expert Interpretation:

The electron ionization (El) mass spectrum is expected to show a molecular ion peak at an m/z
of 144.09, corresponding to the molecular formula CeH12N202.[2] Common fragmentation
pathways for hydrazides involve the cleavage of the N-N and C-N bonds.[14][15][16] The loss
of an amino group (-NHz) would result in a fragment at m/z 128. Cleavage of the C-C bond
adjacent to the carbonyl group can lead to the formation of a stable acylium ion and
subsequent fragmentation of the tetrahydropyran ring.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of Tetrahydro-2H-pyran-3-carboxylic acid
hydrazide in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-ds or CDCI3) in a 5
mm NMR tube.

o Data Acquisition:
o Acquire *H NMR spectra on a 400 MHz or higher field spectrometer.

o Acquire 13C NMR spectra on the same instrument.
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o Data Processing: Process the raw data using appropriate software to perform Fourier
transformation, phase correction, and baseline correction.

IR Spectroscopy

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with
dry potassium bromide and pressing it into a thin disk. Alternatively, for a liquid sample, a thin
film can be prepared between two salt plates.

o Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)
spectrometer over the range of 4000-400 cm~2.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

¢ lonization: Use an appropriate ionization technique, such as Electron lonization (EI) or
Electrospray lonization (ESI).

e Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-
flight).

o Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight
and identify the major fragment ions.

Visualizations
Molecular Structure

Caption: Structure of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide.

Proposed Mass Spectrometry Fragmentation Workflow
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[M-NHz]+
m/z = 128

[M-N2Hs]+ -CO [CsHeO]+
m/z =113 m/z = 85

Click to download full resolution via product page

Caption: A simplified fragmentation pathway for Tetrahydro-2H-pyran-3-carboxylic acid
hydrazide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1419768#spectroscopic-data-of-tetrahydro-2h-
pyran-3-carboxylic-acid-hydrazide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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